molecular formula C25H21ClO7 B5219713 2,6-bis(4-methoxyphenyl)-4-phenylpyrylium perchlorate

2,6-bis(4-methoxyphenyl)-4-phenylpyrylium perchlorate

Cat. No. B5219713
M. Wt: 468.9 g/mol
InChI Key: BXUXWKVZQIPOBA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-bis(4-methoxyphenyl)-4-phenylpyrylium perchlorate, also known as BPP, is a synthetic organic compound that has been widely used in scientific research. BPP belongs to the family of pyrylium dyes, which are known for their unique optical and electronic properties. BPP has been extensively studied for its ability to act as a fluorescent probe for biological and biochemical applications.

Mechanism of Action

2,6-bis(4-methoxyphenyl)-4-phenylpyrylium perchlorate acts as a fluorescent probe by binding to specific biomolecules and emitting light at a specific wavelength. The binding of this compound to biomolecules is based on the principle of molecular recognition, where the shape and chemical properties of the probe are complementary to the target molecule. The fluorescence emission of this compound can be used to monitor the binding of the probe to the target molecule in real-time.
Biochemical and Physiological Effects:
This compound has been shown to be non-toxic and biocompatible, making it an ideal probe for use in biological systems. It has been used to study the binding of small molecules to proteins, the activity of enzymes, and the signaling pathways in cells. This compound has also been used in the development of biosensors for detecting biomolecules in biological samples.

Advantages and Limitations for Lab Experiments

The advantages of using 2,6-bis(4-methoxyphenyl)-4-phenylpyrylium perchlorate as a fluorescent probe include its high sensitivity, selectivity, and compatibility with biological systems. This compound can be used to monitor the binding of small molecules to proteins, the activity of enzymes, and the signaling pathways in cells. The limitations of using this compound include its limited solubility in water, which can affect its ability to bind to biomolecules in aqueous environments.

Future Directions

There are several future directions for the use of 2,6-bis(4-methoxyphenyl)-4-phenylpyrylium perchlorate in scientific research. One potential application is in the development of biosensors for detecting biomolecules in complex biological samples, such as blood and urine. This compound could also be used to study the binding of small molecules to membrane proteins, which are important targets for drug development. Additionally, this compound could be used to study the signaling pathways involved in cancer and other diseases, which could lead to the development of new therapies.

Synthesis Methods

2,6-bis(4-methoxyphenyl)-4-phenylpyrylium perchlorate can be synthesized by a multistep process that involves the reaction of 4-methoxybenzaldehyde with acetophenone to form chalcone, which is then reacted with pyridine to form the final product. The synthesis of this compound is relatively simple and can be carried out using standard laboratory techniques.

Scientific Research Applications

2,6-bis(4-methoxyphenyl)-4-phenylpyrylium perchlorate has been widely used as a fluorescent probe in biological and biochemical research. It has been shown to be an effective tool for studying protein-ligand interactions, enzyme kinetics, and cell signaling pathways. This compound has also been used in the development of biosensors for detecting biomolecules, such as glucose and cholesterol, in biological samples.

properties

IUPAC Name

2,6-bis(4-methoxyphenyl)-4-phenylpyrylium;perchlorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21O3.ClHO4/c1-26-22-12-8-19(9-13-22)24-16-21(18-6-4-3-5-7-18)17-25(28-24)20-10-14-23(27-2)15-11-20;2-1(3,4)5/h3-17H,1-2H3;(H,2,3,4,5)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUXWKVZQIPOBA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CC(=[O+]2)C3=CC=C(C=C3)OC)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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